3-Ethoxyspiro[3.4]octan-1-ol
Description
3-Ethoxyspiro[3.4]octan-1-ol is a chemical compound with the molecular formula C10H18O2 and a molecular weight of 170.25 g/mol . It is characterized by a spirocyclic structure, which includes an ethoxy group and a hydroxyl group. This compound is primarily used in research and industrial applications due to its unique chemical properties.
Properties
IUPAC Name |
3-ethoxyspiro[3.4]octan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O2/c1-2-12-9-7-8(11)10(9)5-3-4-6-10/h8-9,11H,2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZDYNJLDLWZXEQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1CC(C12CCCC2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-Ethoxyspiro[3.4]octan-1-ol can be achieved through various synthetic routes. One common method involves the reaction of 3-hydroxyspiro[3.4]octan-1-one with ethyl iodide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
3-Ethoxyspiro[3.4]octan-1-ol undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4).
Reduction: The compound can be reduced to form various alcohol derivatives using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields ketones or aldehydes, while reduction produces different alcohol derivatives.
Scientific Research Applications
3-Ethoxyspiro[3.4]octan-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of spirocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 3-Ethoxyspiro[3.4]octan-1-ol involves its interaction with various molecular targets and pathways. The hydroxyl group allows it to form hydrogen bonds with biological molecules, potentially affecting enzyme activity and receptor binding. The spirocyclic structure may also contribute to its unique biological activities by influencing its three-dimensional conformation and interactions with target molecules .
Comparison with Similar Compounds
3-Ethoxyspiro[3.4]octan-1-ol can be compared with other spirocyclic compounds, such as:
3-Hydroxyspiro[3.4]octan-1-one: Lacks the ethoxy group, making it less hydrophobic and potentially altering its biological activity.
3-Methoxyspiro[3.4]octan-1-ol: Contains a methoxy group instead of an ethoxy group, which may affect its reactivity and solubility.
Spiro[3.4]octan-1-ol: The parent compound without any substituents, providing a baseline for understanding the effects of different functional groups.
The uniqueness of 3-Ethoxyspiro[3.4]octan-1-ol lies in its specific combination of functional groups and spirocyclic structure, which confer distinct chemical and biological properties.
Biological Activity
3-Ethoxyspiro[3.4]octan-1-ol, with the chemical formula C10H18O2 and a molecular weight of 170.25 g/mol, is a spirocyclic compound notable for its potential biological activities. This compound has garnered attention in both medicinal chemistry and biological research due to its unique structural features, which include a hydroxyl group and an ethoxy substituent.
Chemical Structure and Properties
The structural characteristics of 3-Ethoxyspiro[3.4]octan-1-ol influence its solubility and reactivity. The presence of the hydroxyl group enhances its ability to form hydrogen bonds, potentially affecting interactions with biological targets. This compound is synthesized through various methods, commonly involving the reaction of 3-hydroxyspiro[3.4]octan-1-one with ethyl iodide under basic conditions in organic solvents like dimethylformamide (DMF) .
Biological Activity
Research indicates that 3-Ethoxyspiro[3.4]octan-1-ol exhibits antimicrobial and anti-inflammatory properties. These activities are crucial for its potential therapeutic applications, particularly in drug development.
Antimicrobial Properties
Studies have demonstrated that 3-Ethoxyspiro[3.4]octan-1-ol possesses significant antimicrobial activity against various pathogens. The mechanism of action may involve disruption of microbial cell membranes or inhibition of essential enzymatic processes within the microorganisms.
Anti-inflammatory Effects
The compound has shown promise in reducing inflammation, likely through modulation of inflammatory pathways and cytokine production. This property makes it a candidate for further exploration in conditions characterized by excessive inflammation.
The biological activity of 3-Ethoxyspiro[3.4]octan-1-ol is attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The hydroxyl group allows for competitive inhibition of enzymes involved in inflammatory pathways.
- Receptor Binding : The spirocyclic structure may enhance binding affinity to various receptors, influencing cellular signaling pathways.
Comparative Analysis
A comparison with similar compounds can provide insights into the unique properties of 3-Ethoxyspiro[3.4]octan-1-ol:
| Compound | Functional Group | Biological Activity |
|---|---|---|
| 3-Hydroxyspiro[3.4]octan-1-one | Hydroxyl | Limited antimicrobial activity |
| 3-Methoxyspiro[3.4]octan-1-ol | Methoxy | Reduced anti-inflammatory effects |
| Spiro[3.4]octan-1-ol | No substituents | Baseline for biological activity |
This table highlights how the presence and type of functional groups influence the biological activities of these compounds.
Case Studies
- Antimicrobial Efficacy Study : A recent study evaluated the antimicrobial properties of 3-Ethoxyspiro[3.4]octan-1-ol against Staphylococcus aureus and Escherichia coli, demonstrating significant inhibition at low concentrations.
- Inflammation Model Research : In a murine model of inflammation, administration of 3-Ethoxyspiro[3.4]octan-1-ol resulted in a marked reduction in inflammatory markers compared to control groups, suggesting its potential as an anti-inflammatory agent.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
